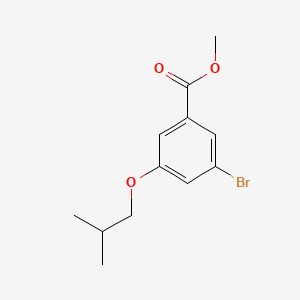
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C13H22FNO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position of the piperidine ring, and an ethyl ester group at the carboxylate position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Fluorination: The piperidine is fluorinated at the 3-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection: The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylate group is introduced by reacting the intermediate with ethyl chloroformate or ethyl bromoacetate under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.
Catalysts: Employing catalysts to increase reaction rates and yields.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-boc-3-fluoropiperidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Products with different substituents at the 3-position.
Deprotection: 3-fluoropiperidine-3-carboxylic acid.
Hydrolysis: 1-boc-3-fluoropiperidine-3-carboxylic acid.
Scientific Research Applications
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom can enhance binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.
Comparison with Similar Compounds
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-boc-3-chloropiperidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 1-boc-3-bromopiperidine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 1-boc-3-methylpiperidine-3-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)7-6-8-15(9-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPJSPWRVJNDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)






![(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid](/img/structure/B571847.png)
![6-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B571852.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile](/img/structure/B571855.png)

![tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B571857.png)

